

# Application Note: Spectrophotometric Determination of Propranolol in Pharmaceutical Formulations

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## Compound of Interest

Compound Name:	3-(Isopropylamino)-1-propanol hydrochloride
CAS No.:	1559062-21-3
Cat. No.:	B2475974

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## Abstract

This comprehensive guide details a robust and validated UV-Vis spectrophotometric method for the quantitative determination of Propranolol Hydrochloride in pharmaceutical tablet formulations. Propranolol, a non-selective beta-blocker, is widely prescribed for various cardiovascular conditions.[1][2] Ensuring the potency and quality of its dosage forms is critical for therapeutic efficacy and patient safety. This document provides a foundational protocol based on direct ultraviolet (UV) absorbance, outlines a systematic approach to method validation in accordance with International Council for Harmonisation (ICH) guidelines, and offers expert insights into the causality behind experimental choices. The method is designed for researchers, quality control analysts, and drug development professionals seeking a simple, cost-effective, and reliable analytical procedure.[3][4]

## Principle of the Method

The quantitative analysis of Propranolol Hydrochloride is based on the principles of UV-Visible spectrophotometry.[5][6] This technique leverages the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through it.[6][7]

Propranolol's molecular structure contains a naphthalene ring system, which acts as a chromophore, absorbing ultraviolet radiation at a characteristic wavelength.[1] This intrinsic property allows for its direct quantification without the need for complex derivatization procedures. The method involves measuring the absorbance of a Propranolol solution at its wavelength of maximum absorbance ( $\lambda_{max}$ ), determined to be approximately 290 nm in a methanolic solvent, a value consistent with pharmacopeial standards.[8] By comparing the absorbance of a sample solution prepared from the pharmaceutical formulation to a calibration curve generated from a certified reference standard, the concentration of the active pharmaceutical ingredient (API) can be accurately determined.[9]

While other methods involving derivatization or charge-transfer complexation exist to enhance sensitivity or selectivity, the direct UV method is often preferred for routine quality control due to its simplicity, speed, and reduced use of reagents.[10][11][12]

## Instrumentation and Materials

### Equipment

- UV-Visible Spectrophotometer: Double-beam instrument capable of scanning in the UV range (200-400 nm).
- Analytical Balance: Readability of 0.1 mg or better.
- Volumetric Flasks: Grade A (10 mL, 25 mL, 50 mL, 100 mL).
- Pipettes: Grade A volumetric pipettes.
- Quartz Cuvettes: 1 cm path length.
- Mortar and Pestle: For grinding tablets.
- Sonicator Bath.

- Syringe Filters: 0.45  $\mu\text{m}$  porosity (e.g., PVDF or PTFE).

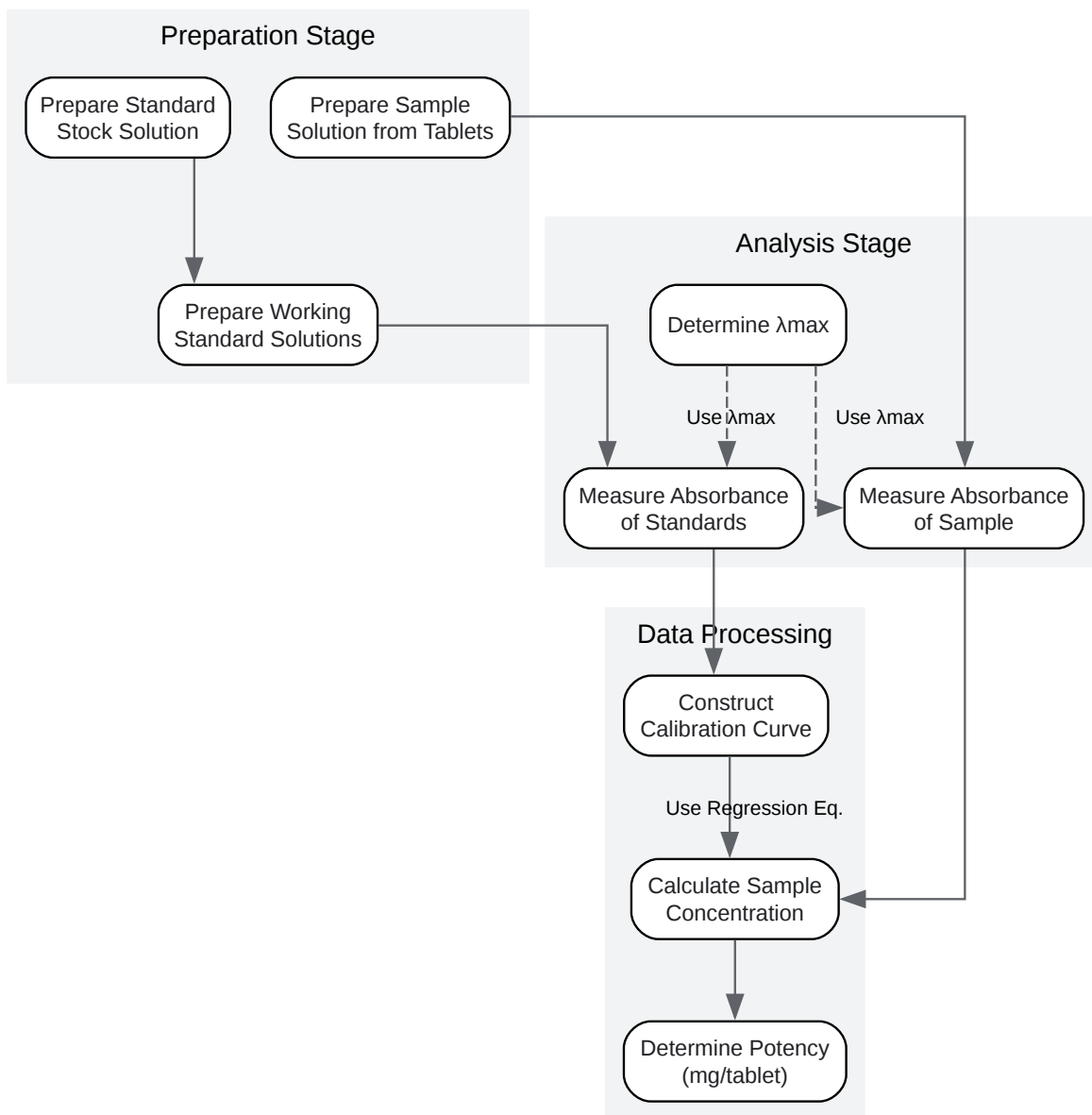
## Reagents and Standards

- Propranolol Hydrochloride Reference Standard (USP or equivalent): Purity  $\geq$  99.0%.
- Methanol (HPLC or Spectroscopic Grade): Used as the solvent.
- Propranolol Hydrochloride Tablets: Commercial formulation to be analyzed.
- Hydrochloric Acid (0.1 N, optional): Can be used as a solvent in some procedures.[\[13\]](#)

## Detailed Experimental Protocol

This protocol is designed to establish a linear calibration curve and subsequently determine the propranolol content in a tablet dosage form.

## Workflow Overview



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Caption: Experimental workflow for propranolol determination.

## Step 1: Preparation of Standard Stock Solution (100 $\mu\text{g/mL}$ )

- Accurately weigh approximately 10 mg of Propranolol Hydrochloride Reference Standard.
- Transfer the powder quantitatively to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol and sonicate for 5-10 minutes to ensure complete dissolution.
- Allow the solution to return to room temperature.
- Dilute to the mark with methanol and mix thoroughly. This is the Standard Stock Solution.
- Senior Application Scientist's Note: Sonication is a critical step to ensure that the API is fully dissolved before final dilution. Failure to do so can lead to erroneously low concentration values. Using methanol as the solvent is common as it is a good solvent for propranolol and is transparent in the UV region of interest.[10]

## Step 2: Preparation of Working Standard Solutions and Calibration Curve

- From the Standard Stock Solution (100  $\mu\text{g/mL}$ ), pipette appropriate volumes into a series of 10 mL volumetric flasks. For example, prepare concentrations of 2, 4, 8, 12, 16, and 20  $\mu\text{g/mL}$ .
- Dilute each flask to the mark with methanol and mix well. These are the Working Standard Solutions.
- Determine the  $\lambda_{\text{max}}$  by scanning one of the mid-range standard solutions (e.g., 10  $\mu\text{g/mL}$ ) from 400 nm to 200 nm against a methanol blank. The  $\lambda_{\text{max}}$  should be around 290 nm.[8]
- Set the spectrophotometer to the determined  $\lambda_{\text{max}}$ .
- Measure the absorbance of each Working Standard Solution against the methanol blank.
- Plot a graph of absorbance (Y-axis) versus concentration (X-axis).

## Step 3: Preparation of Sample Solution from Tablets

- Weigh and finely powder not fewer than 20 tablets to ensure homogeneity.[8]

- Accurately weigh a portion of the powder equivalent to approximately 10 mg of Propranolol Hydrochloride.
- Transfer the powder to a 100 mL volumetric flask.
- Add approximately 70 mL of methanol. Shake vigorously and sonicate for 15 minutes to facilitate the extraction of the API from the excipients.[8][10]
- Cool to room temperature, dilute to volume with methanol, and mix.
- Filter a portion of this solution through a 0.45  $\mu\text{m}$  syringe filter, discarding the first few mL of the filtrate. This is the Sample Stock Solution.
- Based on the tablet's label claim, perform a further dilution with methanol to bring the final concentration into the middle of the established calibration range (e.g., 10  $\mu\text{g/mL}$ ).
- Senior Application Scientist's Note: The filtration step is crucial to remove insoluble excipients from the tablet matrix, which can scatter light and cause inaccurate absorbance readings. Discarding the initial portion of the filtrate prevents potential adsorption of the analyte onto the filter membrane from affecting the final concentration.

## Step 4: Spectrophotometric Measurement of the Sample

- Using the same spectrophotometer settings and methanol blank from the calibration step, measure the absorbance of the final diluted Sample Solution.
- Perform the measurement in triplicate and use the average absorbance for calculations.

## Data Analysis and Calculation

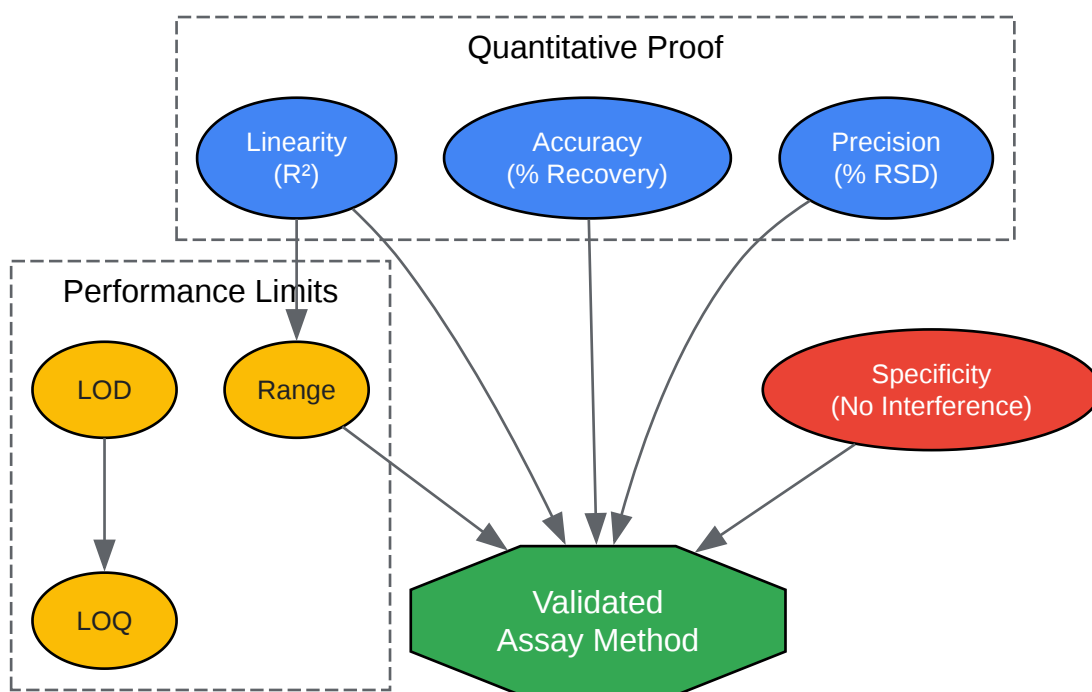
- Calibration Curve: Perform a linear regression analysis on the data points from the working standards. The resulting equation will be in the form  $y = mx + c$ , where 'y' is absorbance, 'm' is the slope, 'x' is concentration, and 'c' is the y-intercept. The correlation coefficient ( $R^2$ ) should be  $\geq 0.999$ . [3]
- Calculate Sample Concentration: Use the measured absorbance of the sample solution and the regression equation to calculate the concentration of propranolol in the measured sample.

- Concentration ( $\mu\text{g/mL}$ ) =  $(\text{Absorbance}_{\text{sample}} - c) / m$
- Calculate Amount per Tablet: Account for all dilutions and the initial weight of the tablet powder to determine the amount of Propranolol HCl per tablet.
  - Amount (mg/tablet) =  $(C_{\text{calc}} \times \text{DF} \times V) / W_{\text{sample}} \times W_{\text{avg\_tab}}$ 
    - $C_{\text{calc}}$ : Concentration calculated from the calibration curve (in mg/mL).
    - DF: Dilution factor applied to the sample stock solution.
    - V: Initial volume of the sample stock solution (in mL).
    - $W_{\text{sample}}$ : Weight of the tablet powder taken (in mg).
    - $W_{\text{avg\_tab}}$ : Average weight of one tablet (in mg).

## Method Validation Protocol (ICH Q2(R1) Guidelines)

Validation of the analytical procedure is mandatory to demonstrate its suitability for the intended purpose.<sup>[14][15]</sup> The following parameters must be evaluated according to ICH guidelines.<sup>[16]</sup><sup>[17]</sup>

### Validation Parameters Overview



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Caption: Key parameters for analytical method validation.

## Validation Experiments

- **Specificity:** Analyze a placebo (containing all tablet excipients except propranolol) and demonstrate that it produces no significant absorbance at 290 nm, confirming no interference.
- **Linearity:** Assessed from the calibration curve data over a specified range (e.g., 2-20 µg/mL). The correlation coefficient (R<sup>2</sup>) should be  $\geq 0.999$ .<sup>[3][18]</sup>
- **Range:** The range is established by confirming that the method provides acceptable linearity, accuracy, and precision within the lower and upper concentration limits. For an assay, this is typically 80% to 120% of the test concentration.<sup>[15]</sup>
- **Accuracy:** Determined by a recovery study. A known amount of Propranolol reference standard is added (spiked) to a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The percentage recovery is calculated.

- % Recovery =  $[(\text{Amount Found} - \text{Amount in Placebo}) / \text{Amount Added}] \times 100$
- Precision:
  - Repeatability (Intra-day): Analyze a minimum of six replicate samples of the same homogenous sample at 100% of the test concentration on the same day, by the same analyst.
  - Intermediate Precision (Inter-day/Ruggedness): Repeat the analysis on a different day, or with a different analyst or instrument.
  - The Relative Standard Deviation (%RSD) for both studies should be not more than 2%.  
[19]
- Limit of Detection (LOD) and Limit of Quantitation (LOQ): While not critical for a routine assay of a finished product, they establish the sensitivity of the method. They can be calculated based on the standard deviation of the response and the slope of the calibration curve.
  - $\text{LOD} = 3.3 \times (\sigma / S)$
  - $\text{LOQ} = 10 \times (\sigma / S)$
  - Where  $\sigma$  = standard deviation of the y-intercepts of regression lines and S = the slope of the calibration curve.

## Sample Validation Data Summary

Validation Parameter	Acceptance Criteria	Hypothetical Result	Status
Specificity	No interference from excipients	No peak at $\lambda_{max}$	Pass
Linearity (Range: 2-20 $\mu\text{g/mL}$ )	Correlation Coefficient ( $R^2 \geq 0.999$ )	0.9995	Pass
Accuracy (% Recovery)	98.0% - 102.0%	99.5% - 101.2%	Pass
Precision (% RSD)			
- Repeatability (n=6)	RSD $\leq 2.0\%$	0.85%	Pass
- Intermediate Precision	RSD $\leq 2.0\%$	1.15%	Pass
LOD	Report Value	0.14 $\mu\text{g/mL}$	-
LOQ	Report Value	0.42 $\mu\text{g/mL}$	-

## Conclusion

The direct UV spectrophotometric method described provides a simple, accurate, precise, and cost-effective solution for the routine quality control analysis of Propranolol Hydrochloride in pharmaceutical tablets.[3] The protocol is straightforward to implement, and when properly validated according to ICH guidelines, it yields reliable and reproducible results suitable for regulatory purposes. This application note serves as a complete guide for analysts to successfully implement and validate this essential analytical procedure.

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